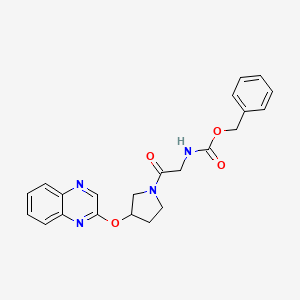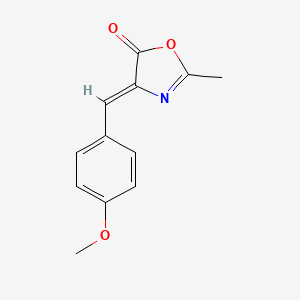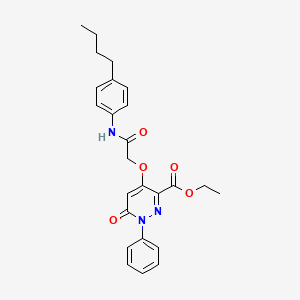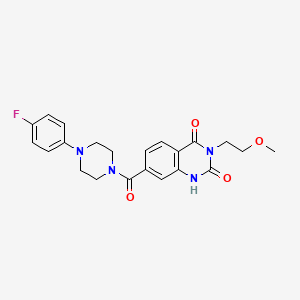
Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoxaline, a nitrogen-containing heterocyclic compound, can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds . A large variety of synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature .Molecular Structure Analysis
The molecular structure of Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate consists of a benzyl group, a carbamate group, and a quinoxaline group. The quinoxaline group is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines leads to the high-yielding formation of the corresponding quinoxalines . This transformation involves an unusual extrusion of a phenylacetonitrile molecule .科学的研究の応用
Potential Applications in Cancer Research
The compound MS-275, a histone deacetylase inhibitor, has been studied for its effects on various cancers. A Phase I pharmacokinetic study evaluated its toxicity profile, pharmacologic, and biological properties when administered orally across different dosing schedules to patients with advanced solid malignancies and lymphomas. This study found that MS-275 is well tolerated at certain doses and results in antitumor activity, suggesting potential applications of related compounds in cancer treatment and research (Gore et al., 2008).
Applications in Neurological Disorders
Research on compounds targeting NMDA receptors, such as the study involving NMDA receptor losses in the putamen from patients with Huntington's disease, indicates significant implications for neurological conditions. The reduction in NMDA receptor binding in HD brains supports the hypothesis that NMDA receptor-mediated neurotoxicity plays a role in the pathophysiology of Huntington's disease and potentially other neurodegenerative disorders (Young et al., 1988).
Exposure and Metabolism Studies
Understanding the metabolism and exposure effects of compounds can be crucial for assessing their safety and efficacy. For instance, studies on the metabolism of heterocyclic amines in humans and rodents at low doses provide insights into how these compounds are processed by the body and their potential carcinogenic effects. This research can inform the development of safer pharmaceuticals and chemicals by identifying metabolic pathways and interactions relevant to human health (Turteltaub et al., 1999).
将来の方向性
Quinoxaline derivatives have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalines offer robust applications in the medicinal, pharmaceutical, and agriculture industry . This suggests that Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate and similar compounds could have potential applications in these fields in the future.
特性
IUPAC Name |
benzyl N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-21(13-24-22(28)29-15-16-6-2-1-3-7-16)26-11-10-17(14-26)30-20-12-23-18-8-4-5-9-19(18)25-20/h1-9,12,17H,10-11,13-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOHMPVHXZCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)

![2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2726346.png)




![6-chloro-10-(2,3-dihydroxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2726351.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2726352.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2726359.png)
